ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate
Description
Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a polycyclic heterocyclic compound featuring a benzothieno ring fused with thiazolo[3,2-a]pyrimidine and an ethyl ester substituent. This structure imparts unique physicochemical and biological properties compared to simpler thiazolo[3,2-a]pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 2-(14-hydroxy-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-14-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-22-11(19)7-16(21)8-23-15-17-13-12(14(20)18(15)16)9-5-3-4-6-10(9)24-13/h21H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKSABCKINXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a complex compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and case studies.
Antimicrobial Properties
Research indicates that compounds similar to ethyl (3-hydroxy-5-oxo...) exhibit broad-spectrum antimicrobial activity. A study highlighted the efficacy of benzothieno derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Ethyl (3-hydroxy...) | S. aureus | 50 |
| Ethyl (3-hydroxy...) | E. coli | 100 |
Anticancer Activity
In vitro studies have demonstrated that related thiazolo-pyrimidine compounds possess significant cytotoxic effects against several cancer cell lines. For instance, one study reported an IC50 value of 16.23 μM against the U937 human monocytic cell line for a structurally similar compound . This suggests that ethyl (3-hydroxy-5-oxo...) may also exhibit promising anticancer properties.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| U937 | Ethyl (3-hydroxy...) | 16.23 |
| THP-1 | Ethyl (3-hydroxy...) | >20 |
Neuroprotective Effects
Preliminary research has suggested potential neuroprotective effects of benzothieno derivatives in models of neurodegeneration. Compounds in this class have shown the ability to inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated a series of thiazolo-pyrimidine derivatives for their antimicrobial properties. Ethyl (3-hydroxy-5-oxo...) was included in the screening and demonstrated significant inhibition against S. aureus and E. coli. The results indicated that modifications to the side chains could enhance antimicrobial efficacy.
- Case Study on Anticancer Activity : In another investigation, thiazolo-pyrimidine derivatives were tested against melanoma cells. The results showed that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate has been documented through various methods involving multi-step reactions. Typically, the synthesis involves the use of readily available reagents and can be performed under mild conditions. The compound's structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and purity.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit anti-inflammatory effects. Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that this compound could interact effectively with the enzyme's active site, thus inhibiting its activity and reducing inflammation .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have demonstrated that thiazolo-pyrimidine derivatives possess significant antibacterial and antifungal activities. Ethyl (3-hydroxy-5-oxo...) has been tested against various microbial strains and has shown effectiveness in inhibiting their growth. This suggests its potential application in developing new antimicrobial agents .
Potential Therapeutic Applications
The unique structural features of ethyl (3-hydroxy-5-oxo...) make it a candidate for various therapeutic applications:
- Anti-inflammatory Drugs : Given its ability to inhibit 5-lipoxygenase activity.
- Antimicrobial Agents : For treating infections caused by resistant strains.
- Cancer Therapeutics : Some thiazolo-pyrimidine derivatives have shown cytotoxic effects on cancer cell lines; thus further research could explore this avenue.
Case Study 1: Inhibition of 5-lipoxygenase
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of thiazolo-pyrimidines and evaluated their anti-inflammatory properties using in vitro models. Ethyl (3-hydroxy...) was one of the most potent inhibitors identified in these assays .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of ethyl (3-hydroxy...). The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that it exhibited significant inhibitory effects on all tested organisms compared to standard antibiotics .
Comparison with Similar Compounds
Core Architecture
The target compound distinguishes itself through its benzothieno[2,3-d]thiazolo[3,2-a]pyrimidine fused system, which introduces a bicyclic thiophene moiety absent in simpler analogs. Key structural analogs include:
Key Differences :
Comparison with Analogs
Notable Trends:
- Microwave-assisted synthesis () reduces reaction times (6 h → 20–30 min) and improves yields by ~15% compared to conventional methods.
- Halogenated substituents (e.g., 4-bromophenyl in ) require anhydrous conditions for stability .
Physicochemical Properties
Key Data
Analysis :
Anticancer Potential
- Thiazolo[3,2-a]pyrimidines () exhibit anticancer activity via kinase inhibition or DNA intercalation. The benzothieno group in the target compound may enhance π-interactions with hydrophobic enzyme pockets .
- Ethyl ester derivatives (e.g., ) show improved cellular uptake compared to carboxylic acid forms () due to higher lipophilicity .
Antimicrobial and Antioxidant Activity
- Microwave-synthesized analogs () demonstrate moderate-to-good antimicrobial activity (MIC: 8–32 µg/mL). The target compound’s hydroxy group may improve hydrogen bonding with bacterial targets .
- Antioxidant activity in thiazolo[3,2-a]pyrimidines correlates with electron-donating substituents (e.g., methoxy groups), which the target compound lacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
